Simmondsin 2'-ferulate

Description

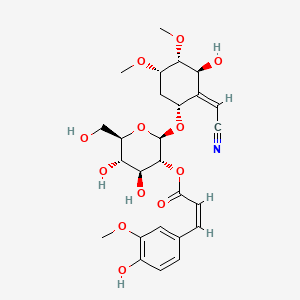

Simmondsin 2'-ferulate (C₂₆H₃₅NO₁₀) is a cyanogenic glucoside derivative isolated from the seeds of Simmondsia chinensis (jojoba), often co-extracted with simmondsin and its analogues . Structurally, it features a feruloyl group esterified to the 2'-hydroxy position of the glucose moiety in simmondsin, distinguishing it from other simmondsin derivatives like 4-demethylsimmondsin and 4,5-didemethylsimmondsin .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[(1R,2Z,3S,4R,5S)-2-(cyanomethylidene)-3-hydroxy-4,5-dimethoxycyclohexyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO12/c1-34-17-10-13(4-6-15(17)29)5-7-20(30)39-25-23(33)22(32)19(12-28)38-26(25)37-16-11-18(35-2)24(36-3)21(31)14(16)8-9-27/h4-8,10,16,18-19,21-26,28-29,31-33H,11-12H2,1-3H3/b7-5-,14-8+/t16-,18+,19-,21+,22-,23+,24+,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXJMPVVJCHQIB-NSQTZXJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](/C(=C\C#N)/[C@@H]([C@H]1OC)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C\C3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67411-22-7 | |

| Record name | Simmondsin 2'-ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067411227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of simmondsin 2’-ferulate involves the extraction of simmondsin from jojoba seeds, followed by its chemical modification. The extraction process typically uses polar organic solvents to dissolve simmondsin from the plant material . The crude extract is then purified using techniques such as activated carbon treatment to remove impurities .

Industrial Production Methods: Industrial production of simmondsin 2’-ferulate involves large-scale extraction and purification processes. The defatted jojoba meal, which contains simmondsin and its derivatives, is treated with solvents to extract the desired compounds. The extract is then concentrated and purified to obtain simmondsin 2’-ferulate .

Chemical Reactions Analysis

Types of Reactions: Simmondsin 2’-ferulate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Chemical Applications

Chemical Properties and Reactions

Simmondsin 2'-ferulate is studied for its unique chemical properties, including its potential as a precursor for synthesizing other valuable compounds. It undergoes various chemical reactions such as oxidation, reduction, and substitution:

- Oxidation : Using agents like hydrogen peroxide.

- Reduction : Employing sodium borohydride.

- Substitution : Involving nucleophiles like hydroxide ions.

These reactions facilitate the modification of this compound for specific applications in synthetic chemistry.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various fungi and bacteria, making it a candidate for developing new antimicrobial treatments. A study highlighted its effectiveness against Candida albicans and Staphylococcus aureus, suggesting its potential in clinical applications.

Appetite Regulation

This compound has been identified as a compound that can reduce food intake in animal studies. This property positions it as a potential therapeutic agent for weight management. Animal trials demonstrated significant reductions in food consumption when subjects were administered varying doses of simmondsin derivatives .

Medical Applications

Therapeutic Potential

The anorexic effects of this compound have led to investigations into its use in obesity treatment. Studies have shown that it may interact with specific molecular targets involved in appetite regulation, possibly inhibiting enzymes related to hunger signals.

Toxicity Studies

While simmondsin itself has been associated with toxicity at high doses, research on this compound indicates a need for further investigation into its safety profile. Preliminary studies have suggested lower toxicity levels compared to its parent compound, but comprehensive toxicity assessments are still required .

Industrial Applications

Animal Feed Additive

In the agricultural sector, this compound is utilized as a natural additive in animal feed to control appetite. Its incorporation into ruminant diets has been studied to assess its effects on feed intake and overall health. Research indicates that it can help modulate dietary intake without adverse effects on animal welfare .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Food Science demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential use in food preservation and safety .

- Weight Management Trials : Research conducted on rodents showed that administering this compound led to a significant decrease in food intake over a controlled period, supporting its application in obesity treatments .

- Animal Feed Research : A comparative study evaluated the effects of jojoba meal containing simmondsin derivatives on ruminant diets, revealing improved feed efficiency when substituting conventional feeds with jojoba meal containing this compound .

Mechanism of Action

The mechanism of action of simmondsin 2’-ferulate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting certain enzymes and pathways involved in appetite regulation . The presence of a cyano group in its structure is thought to play a crucial role in its biological activity .

Comparison with Similar Compounds

Table 1: Structural Features of Simmondsin Derivatives

Biochemical Effects on Enzymes and Hormones

Enzyme Modulation in Rat Serum

Table 2: Dose-Dependent Effects on Serum Enzymes (250 and 500 mg/kg)

Key Findings:

- This compound consistently suppresses alkaline phosphatase (ALP), lactate dehydrogenase (LDH), and creatine phosphokinase (CPK), contrasting with piperitone and trans-ethyl cinnamate, which elevate these enzymes .

- Dose-dependent reversals (e.g., simmondsin increasing ALP at 500 mg/kg) suggest divergent metabolic pathways .

Hormonal Effects

Table 3: Impact on Hormonal Concentrations

| Compound | T3 Concentration | Testosterone | FSH Concentration |

|---|---|---|---|

| This compound | ↓↓ (both doses) | ↓↓ (both doses) | ↓ (non-significant) |

| Simmondsin | ↓↓ (both doses) | ↓↓ (both doses) | ↓ (non-significant) |

| Piperitone | ↑ (250 mg), ↑↑ (500) | ↑↑ (both doses) | ↓ (non-significant) |

| Trans-ethyl cinnamate | ↑ (250 mg), ↑↑ (500) | ↑↑ (both doses) | ↓ (non-significant) |

Key Findings:

- This compound and simmondsin reduce thyroid (T3) and testosterone levels, likely via central appetite regulation pathways, whereas piperitone and trans-ethyl cinnamate act as endocrine disruptors .

Antifungal and Pesticidal Activities

Table 4: Antifungal Efficacy Against Plant Pathogens

| Compound | Botrytis fabae | Fusarium oxysporum | Rhizocotonia solani |

|---|---|---|---|

| This compound | Moderate | Low | High |

| Simmondsin | High | Moderate | Low |

Key Findings:

- This compound shows superior activity against R. solani, while simmondsin is more effective against B. fabae .

- Both compounds exhibit molluscicidal and insecticidal properties, with this compound showing lower acute toxicity in mammals .

Toxicological Considerations

- Acute Toxicity: No mortality observed in rats at 500 mg/kg, though reversible hematological changes (e.g., red bone marrow depression) occur at high doses .

- Detoxification : Jojoba meal processing reduces this compound content, enabling its use in animal feed .

Biological Activity

Simmondsin 2'-ferulate is a derivative of simmondsin, a compound predominantly found in the seeds of the jojoba plant (Simmondsia chinensis). This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on appetite regulation, and potential toxicity.

Overview of this compound

This compound is synthesized through the extraction of simmondsin from jojoba seeds, followed by chemical modification. It exhibits unique chemical properties that make it a subject of interest in various fields, including biology and medicine.

Chemical Structure

The compound features a ferulate group attached to the simmondsin backbone, which contributes to its biological activities.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various fungi and bacteria. It has been shown to inhibit the growth of pathogens, making it a potential candidate for developing new antimicrobial treatments.

| Pathogen Tested | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

This table summarizes the inhibition zones observed in studies evaluating the antimicrobial efficacy of this compound against selected pathogens .

Appetite Regulation

This compound has demonstrated anorexic effects in animal studies. It has been observed to reduce food intake significantly, indicating its potential use in weight management therapies.

- In a study involving rats, administration of this compound resulted in a 30% reduction in food consumption over a period of five days compared to control groups .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets related to appetite regulation. It is believed to inhibit certain enzymes and pathways that control hunger signals in the body.

Toxicity Studies

While simmondsin itself has an LD50 of approximately 4 g/kg for rats, the toxicity profile for this compound remains less well-defined. Initial studies suggest that it may have lower toxicity than its parent compound; however, further research is necessary to establish its safety profile comprehensively .

Case Study: Jojoba Meal Evaluation

A significant study evaluated detoxified jojoba meal containing simmondsin and this compound. The results indicated that while untreated jojoba meal was highly toxic (leading to high mortality rates), detoxified versions showed improved safety and palatability for animal consumption .

| Treatment Type | Simmondsin Content (%) | Mortality Rate (%) |

|---|---|---|

| Untreated Jojoba Meal | 4.2 | 100 |

| Detoxified Jojoba Meal | <0.05 | 0 |

This table illustrates the dramatic difference in safety between untreated and detoxified jojoba meal containing simmondsin derivatives .

Q & A

Q. What methodologies are employed to extract and purify Simmondsin 2'-ferulate from jojoba meal?

this compound is typically extracted from defatted jojoba meal using polar organic solvents (e.g., methanol, ethanol, or acetone) via Soxhlet extraction or reflux. Post-extraction, purification involves chromatographic techniques such as preparative HPLC or column chromatography. Activated carbon treatment is critical for selectively adsorbing this compound to reduce its concentration (from 5–10% to ≤3% of total Simmondsins), thereby improving palatability without significantly altering the appetite-suppressing simmondsin fraction . Structural validation is achieved via NMR and mass spectrometry, with purity assessed using HPLC-UV or LC-MS .

Q. How do researchers confirm the structural identity and purity of this compound?

Key analytical techniques include:

- NMR spectroscopy : To resolve the ferulate ester linkage at the 2'-position of the glucose moiety and confirm the cyanogenic group .

- High-resolution mass spectrometry (HRMS) : For molecular weight verification (e.g., m/z 543.18 [M+H]+ for this compound) .

- HPLC with diode-array detection : To quantify purity (>95% required for in vivo studies) and distinguish it from analogues like 4-demethyl simmondsin .

Advanced Research Questions

Q. What experimental models are optimal for studying the dose-response relationship of this compound’s appetite-suppressing effects?

Rodent models (e.g., Sprague-Dawley rats) are standard for dose-response studies. Key parameters include:

- Daily food intake : Measured via controlled feeding trials.

- Biomarker monitoring : Plasma cholecystokinin (CCK) levels to correlate with satiety signals.

- Toxicity screening : Hematological profiles and organ histopathology to assess safety margins .

- Comparative groups : Include simmondsin (without ferulate) and didemethyl simmondsin (inactive control) to isolate this compound’s effects .

Q. How do structural modifications of this compound influence its interaction with digestive enzymes and bioavailability?

The ferulate ester’s lipophilicity and alkyl chain length determine partitioning in lipid-rich matrices (e.g., milk emulsions). Short-chain ferulates localize at oil-water interfaces, enhancing interaction with lipases, while longer chains embed in oil phases, reducing enzymatic hydrolysis . In vitro assays using fungal feruloyl esterases (e.g., AnFae1) reveal substrate specificity: methyl ferulate is hydrolyzed at 235 U/μM, whereas arabinosyl-ferulate (structurally analogous to this compound) shows higher resistance (428 U/μM), suggesting steric hindrance from the glucose moiety .

Q. How can researchers reconcile the dual role of this compound in reducing palatability and inducing satiety?

Methodological strategies include:

- Selective adsorption : Activated carbon treatment to reduce this compound content while retaining simmondsin’s bioactivity .

- Taste-masking formulations : Encapsulation in lipid nanoparticles or cyclodextrins to mitigate astringency without altering gastrointestinal release .

- Behavioral assays : Two-bottle preference tests in rodents to quantify aversion thresholds versus efficacy doses .

Q. What experimental controls are critical when studying this compound’s oxidative stability in lipid matrices?

- Peroxide value (PV) and hexanal assays : Track primary and secondary oxidation products in lipid systems (e.g., fish oil-enriched milk). Controls should include ferulic acid (C0) and methyl/ethyl ferulate (C1, C2) to compare antioxidant efficacy .

- Partitioning analysis : Quantify phase distribution (oil, aqueous, precipitate) using radiolabeled this compound to assess interfacial activity .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in this compound’s reported bioactivity across studies?

- Standardized extraction protocols : Variability in solvent polarity (e.g., acetone vs. methanol) alters co-extracted metabolites, potentially confounding bioactivity results .

- Purity thresholds : Studies reporting appetite suppression at >90% this compound purity may contradict findings using crude extracts due to synergistic/antagonistic interactions with other Simmondsins .

- Species-specific responses : Rats show CCK-mediated satiety, while avian models may lack analogous pathways, necessitating cross-species validation .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

- Non-linear regression models : Fit dose-response curves using four-parameter logistic equations (e.g., GraphPad Prism).

- ANOVA with Tukey’s post-hoc test : For multi-group comparisons (e.g., control, simmondsin, this compound) .

- Power analysis : Ensure sample sizes (n ≥ 6) to detect ≥20% differences in food intake with α=0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.